Zofenopril (calcium)

Description

BenchChem offers high-quality Zofenopril (calcium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Zofenopril (calcium) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

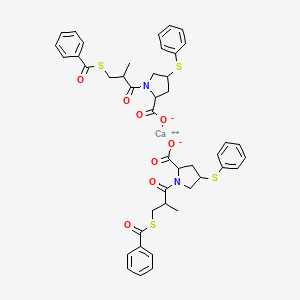

C44H44CaN2O8S4 |

|---|---|

Molecular Weight |

897.2 g/mol |

IUPAC Name |

calcium;1-(3-benzoylsulfanyl-2-methylpropanoyl)-4-phenylsulfanylpyrrolidine-2-carboxylate |

InChI |

InChI=1S/2C22H23NO4S2.Ca/c2*1-15(14-28-22(27)16-8-4-2-5-9-16)20(24)23-13-18(12-19(23)21(25)26)29-17-10-6-3-7-11-17;/h2*2-11,15,18-19H,12-14H2,1H3,(H,25,26);/q;;+2/p-2 |

InChI Key |

NSYUKKYYVFVMST-UHFFFAOYSA-L |

Canonical SMILES |

CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)[O-])SC3=CC=CC=C3.CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)[O-])SC3=CC=CC=C3.[Ca+2] |

Origin of Product |

United States |

Foundational & Exploratory

Zofenoprilat: A Technical Guide to its Formation, Activity, and Unique Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zofenopril (B1663440) is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor utilized in the management of hypertension and cardiovascular diseases.[1][2] As a prodrug, its therapeutic efficacy is mediated through its active metabolite, zofenoprilat (B1230023).[3] This technical guide provides an in-depth exploration of the metabolic formation of zofenoprilat, its mechanism of action as an ACE inhibitor, and its unique ancillary properties, particularly its antioxidant effects. Detailed experimental protocols for assessing ACE inhibition are provided, alongside a quantitative comparison of its potency with other ACE inhibitors. Signaling pathways and experimental workflows are visualized to offer a comprehensive understanding for researchers and drug development professionals.

Formation of the Active Metabolite: Zofenoprilat

Zofenopril is administered as a prodrug, zofenopril calcium, which undergoes rapid and extensive hydrolysis in vivo to form its active metabolite, zofenoprilat.[4][5] This bioactivation is crucial for its pharmacological activity.

Metabolic Pathway: The conversion of zofenopril to zofenoprilat is primarily mediated by esterases present in the plasma and various tissues, including the liver and gut.[4][6] The hydrolysis cleaves the thioester bond in the zofenopril molecule, revealing the free sulfhydryl (-SH) group that is essential for its ACE inhibitory activity.[7]

Pharmacokinetics of Zofenopril and Zofenoprilat

Following oral administration, zofenopril is rapidly absorbed and converted to zofenoprilat. The pharmacokinetic parameters of both the prodrug and the active metabolite have been characterized in healthy volunteers.

| Parameter | Zofenopril | Zofenoprilat | Reference |

| Tmax (hours) | ~1.19 | ~1.36 | [8][9] |

| Half-life (hours) | ~0.9 | ~3.57 | [4] |

| Elimination | Hepatic and Renal | Hepatic and Renal | [4] |

| Plasma Protein Binding | Extensive | Extensive | [4] |

Table 1: Pharmacokinetic parameters of zofenopril and zofenoprilat following a single oral dose of 60 mg in healthy volunteers.

Angiotensin-Converting Enzyme (ACE) Inhibition

Mechanism of Action

Zofenoprilat exerts its antihypertensive effect by potently and competitively inhibiting the angiotensin-converting enzyme (ACE).[10] ACE is a key component of the renin-angiotensin-aldosterone system (RAAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1] By inhibiting ACE, zofenoprilat reduces the levels of angiotensin II, leading to vasodilation, decreased aldosterone (B195564) secretion, and a subsequent reduction in blood pressure. Furthermore, ACE is also responsible for the degradation of bradykinin (B550075), a vasodilator. Inhibition of ACE by zofenoprilat leads to increased bradykinin levels, which contributes to the overall blood pressure-lowering effect.

In Vitro Potency

The inhibitory potency of zofenoprilat against ACE has been determined in vitro and is often compared to other ACE inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.

| ACE Inhibitor (Active Form) | IC50 (nM) | Reference |

| Zofenoprilat | 1.7 - 8 | [7][11][12] |

| Captopril | 6 - 23 | [8][13][14] |

| Enalaprilat | 1.94 | [4] |

| Lisinopril | 1.9 | [15] |

| Ramiprilat | 5 |

Table 2: Comparative in vitro ACE inhibitory potency (IC50) of various active ACE inhibitors.

Ancillary Pharmacological Properties: Antioxidant Activity

A distinguishing feature of zofenoprilat is its potent antioxidant activity, which is attributed to its sulfhydryl group.[4][16] This property contributes to its cardioprotective effects beyond ACE inhibition.[13][17]

Signaling Pathway of Antioxidant Effects

Zofenoprilat has been shown to enhance the bioavailability of two key gasotransmitters: nitric oxide (NO) and hydrogen sulfide (B99878) (H₂S).[18][19] This dual action contributes to vasodilation, reduction of oxidative stress, and anti-inflammatory effects. Zofenoprilat increases H₂S levels, and the inactive R-zofenoprilat diasteroisomer, which does not inhibit ACE, also retains the beneficial effect on vascular function by restoring H₂S levels.[3][10] Furthermore, zofenoprilat has been shown to increase the phosphorylation of endothelial nitric oxide synthase (eNOS), leading to increased NO production.[19]

Experimental Protocols

Determination of Zofenopril and Zofenoprilat in Plasma

A common method for the simultaneous determination of zofenopril and zofenoprilat in human plasma is liquid chromatography coupled with tandem mass spectrometry (LC-MS-MS).[8][9][20]

Protocol Outline:

-

Sample Preparation:

-

To prevent oxidative degradation of the sulfhydryl group in zofenoprilat, plasma samples are treated with N-ethylmaleimide (NEM) to form a stable succinimide (B58015) derivative.[20][21]

-

Internal standards (e.g., fluorine derivatives of zofenopril and zofenoprilat) are added.[21]

-

Liquid-liquid extraction with a solvent like toluene (B28343) is performed to isolate the analytes and internal standards from the plasma matrix.[21][22]

-

-

Chromatographic Separation:

-

The dried and reconstituted extracts are injected into an LC system.

-

A suitable column (e.g., C18) is used to separate zofenopril, zofenoprilat-NEM adduct, and their respective internal standards.

-

-

Mass Spectrometric Detection:

In Vitro ACE Inhibition Assay (Spectrophotometric Method)

This widely used assay is based on the hydrolysis of the substrate hippuryl-histidyl-leucine (B1329654) (HHL) by ACE to produce hippuric acid (HA) and histidyl-leucine. The amount of HA produced is quantified by measuring the absorbance at 228 nm.[7][16][23]

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-Histidyl-Leucine (HHL)

-

Zofenoprilat (or other inhibitors)

-

Borate (B1201080) buffer (e.g., 100 mM, pH 8.3, containing 300 mM NaCl)

-

1 M HCl

-

Ethyl acetate (B1210297)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of ACE in borate buffer.

-

Prepare a solution of HHL in borate buffer (e.g., 5 mM).

-

Prepare serial dilutions of zofenoprilat in borate buffer.

-

-

Assay:

-

In a microcentrifuge tube, pre-incubate the ACE solution with either the zofenoprilat solution (test) or buffer (control) for 5-10 minutes at 37°C.[7]

-

Initiate the reaction by adding the HHL substrate solution.

-

Incubate the reaction mixture for 30-60 minutes at 37°C.[7]

-

Stop the reaction by adding 1 M HCl.[7]

-

-

Extraction and Measurement:

-

Extract the hippuric acid with ethyl acetate by vortexing.

-

Centrifuge to separate the organic and aqueous phases.

-

Transfer the ethyl acetate layer to a new tube and evaporate the solvent.

-

Reconstitute the dried hippuric acid in a suitable buffer.

-

Measure the absorbance at 228 nm using a spectrophotometer.

-

-

Calculation:

-

Calculate the percentage of ACE inhibition using the formula: % Inhibition = [1 - (Absorbance of test / Absorbance of control)] x 100

-

In Vitro ACE Inhibition Assay (HPLC-Based Method)

An alternative to the spectrophotometric method is the use of High-Performance Liquid Chromatography (HPLC) to separate and quantify the hippuric acid produced.[24]

Protocol Outline:

-

The assay is performed similarly to the spectrophotometric method up to the reaction termination step.

-

After stopping the reaction with HCl, the sample is filtered (e.g., through a 0.45 µm syringe filter) and injected into an HPLC system.[25]

-

Chromatographic separation is achieved using a C18 column and a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water with trifluoroacetic acid).[25]

-

Hippuric acid is detected by UV absorbance at 228 nm.[25]

-

The percentage of ACE inhibition is calculated by comparing the peak area of hippuric acid in the samples with and without the inhibitor.[26]

Conclusion

Zofenoprilat, the active metabolite of zofenopril, is a potent ACE inhibitor with a well-characterized pharmacokinetic and pharmacodynamic profile. Its unique sulfhydryl group confers significant antioxidant properties, primarily through the enhancement of H₂S and NO bioavailability, which likely contributes to its notable cardioprotective effects. The experimental protocols detailed in this guide provide a framework for the accurate assessment of its activity and metabolism. This comprehensive understanding of zofenoprilat's formation, mechanism of action, and ancillary properties is essential for ongoing research and development in the field of cardiovascular therapeutics.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. Angiotensin-converting enzyme inhibitory assay [protocols.io]

- 3. Nitric oxide and hydrogen sulfide: the gasotransmitter paradigm of the vascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. etflin.com [etflin.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetics and pharmacodynamics of zofenopril in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. apexbt.com [apexbt.com]

- 14. Preclinical pharmacology of zofenopril, an inhibitor of angiotensin I converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Antioxidant and cardioprotective properties of the sulphydryl angiotensin-converting enzyme inhibitor zofenopril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Zofenopril Protects Against Myocardial Ischemia–Reperfusion Injury by Increasing Nitric Oxide and Hydrogen Sulfide Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Ramipril inhibition of rabbit (Oryctolagus cuniculus) small intestinal brush border membrane angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Assay of zofenopril and its active metabolite zofenoprilat by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 25. benchchem.com [benchchem.com]

- 26. A Convenient RP-HPLC Method for Assay Bioactivities of Angiotensin I-Converting Enzyme Inhibitory Peptides - PMC [pmc.ncbi.nlm.nih.gov]

The Contribution of the Sulfhydryl Group to Zofenopril's Antioxidant Properties: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zofenopril (B1663440) is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor notable for its cardioprotective effects, which extend beyond its primary mechanism of blood pressure reduction.[1][2] A key structural feature of Zofenopril is the presence of a sulfhydryl (-SH) group, which confers significant antioxidant properties to the molecule.[3][4] This technical guide provides a comprehensive overview of the role of Zofenopril's sulfhydryl group in its antioxidant activity, detailing the underlying mechanisms, presenting quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate these properties.

The antioxidant capacity of Zofenopril is a critical aspect of its therapeutic profile, contributing to its efficacy in managing cardiovascular diseases where oxidative stress is a key pathological component.[5][6] This guide will delve into both the direct and indirect antioxidant mechanisms of Zofenopril, offering a valuable resource for researchers and professionals in the field of drug development and cardiovascular pharmacology.

The Pivotal Role of the Sulfhydryl Group

The sulfhydryl moiety is the primary determinant of the direct antioxidant activity of ACE inhibitors.[2][4] Among the various ACE inhibitors, only those possessing a sulfhydryl group, such as Zofenopril and Captopril, exhibit significant direct free radical scavenging capabilities.[2][7] Non-sulfhydryl ACE inhibitors, including Enalapril, Lisinopril, and Ramipril, demonstrate negligible direct antioxidant effects in various in-vitro assays.[2] Zofenopril has been reported to be a more potent antioxidant than Captopril, a characteristic attributed to its greater lipophilicity, which facilitates enhanced tissue penetration.[2][3]

Direct Antioxidant Mechanisms: Free Radical Scavenging

The sulfhydryl group of Zofenopril acts as a proton donor, enabling it to directly scavenge and neutralize harmful reactive oxygen species (ROS), such as hydroxyl radicals.[7] This direct interaction with free radicals prevents oxidative damage to cellular components, including lipids, proteins, and DNA.

Quantitative Data on Antioxidant and ACE Inhibitory Activity

Table 1: In Vitro ACE Inhibitory Activity of Zofenoprilat and Captopril

| Compound | IC50 (nM) | Enzyme Source |

| Zofenoprilat | 1 - 8 | Rabbit Lung ACE |

| Captopril | 6.5 | Human recombinant ACE |

Note: Zofenopril is a prodrug that is hydrolyzed to its active form, Zofenoprilat.

Table 2: Comparative Antioxidant Effects of Sulfhydryl vs. Non-Sulfhydryl ACE Inhibitors

| ACE Inhibitor | Chemical Group | Direct Free Radical Scavenging | Inhibition of LDL Oxidation |

| Zofenopril | Sulfhydryl | Yes | Yes |

| Captopril | Sulfhydryl | Yes | Yes |

| Enalapril | Carboxyl | No | No |

| Lisinopril | Carboxyl | No | No |

| Ramipril | Carboxyl | No | No |

Table 3: Effect of Chronic Treatment on Atherosclerotic Lesion Area in ApoE-Deficient Mice

| Treatment | Reduction in Aortic Lesion Area |

| Zofenopril | ~78-89% |

| Captopril | ~52% |

| Enalapril | No significant reduction |

Indirect Antioxidant Mechanisms: Modulation of Signaling Pathways

Beyond direct radical scavenging, the sulfhydryl group of Zofenopril plays a crucial role in modulating endogenous signaling pathways that contribute to its overall antioxidant and cardioprotective effects. These indirect mechanisms involve the enhancement of nitric oxide (NO) and hydrogen sulfide (B99878) (H₂S) bioavailability.[3][8]

Bradykinin-Dependent Nitric Oxide (NO) Pathway

Zofenopril's inhibition of ACE leads to an accumulation of bradykinin, a potent vasodilator.[8][9] Bradykinin stimulates endothelial nitric oxide synthase (eNOS) to produce NO. NO, in turn, has vasodilatory and antioxidant properties, contributing to the reduction of oxidative stress.[8][10]

Hydrogen Sulfide (H₂S) Donation Pathway

The sulfhydryl group of Zofenopril can act as a direct donor of hydrogen sulfide (H₂S), a gasotransmitter with potent cardioprotective and antioxidant properties.[8][11] H₂S exerts its antioxidant effects by scavenging ROS and upregulating endogenous antioxidant enzymes.[8][12]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of Zofenopril's antioxidant properties.

In Vitro ACE Inhibition Assay (Spectrophotometric Method)

This assay quantifies the inhibitory effect of a compound on ACE activity by measuring the product of ACE-catalyzed hydrolysis of a synthetic substrate.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of Zofenoprilat against ACE.

-

Materials:

-

Rabbit lung ACE

-

Hippuryl-L-histidyl-L-leucine (HHL) as substrate

-

Zofenoprilat

-

Sodium borate (B1201080) buffer (pH 8.3)

-

1 M HCl

-

Ethyl acetate (B1210297)

-

Spectrophotometer

-

-

Procedure:

-

Prepare a series of dilutions of Zofenoprilat in sodium borate buffer.

-

In a microcentrifuge tube, add 25 µL of the Zofenoprilat solution (or buffer for the control).

-

Add 25 µL of the ACE solution and pre-incubate for 10 minutes at 37°C.

-

Initiate the enzymatic reaction by adding 50 µL of the HHL substrate solution.

-

Incubate the reaction mixture for 30-60 minutes at 37°C.

-

Stop the reaction by adding 250 µL of 1 M HCl.

-

Extract the hippuric acid formed by adding 1.5 mL of ethyl acetate and vortexing.

-

Centrifuge to separate the phases and transfer the ethyl acetate layer to a new tube.

-

Evaporate the ethyl acetate to dryness.

-

Re-dissolve the dried hippuric acid in a known volume of distilled water.

-

Measure the absorbance of the solution at 228 nm using a spectrophotometer.

-

-

Data Analysis: The percentage of ACE inhibition is calculated, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vitro LDL Oxidation Assay

This assay assesses the ability of a compound to inhibit the copper-induced oxidation of low-density lipoprotein (LDL).

-

Objective: To evaluate the protective effect of Zofenopril against LDL oxidation.

-

Materials:

-

Human LDL

-

Zofenopril

-

Copper (II) sulfate (B86663) (CuSO₄)

-

Phosphate-buffered saline (PBS)

-

Spectrophotometer

-

-

Procedure:

-

Isolate human LDL by ultracentrifugation.

-

Incubate LDL with various concentrations of Zofenopril or a vehicle control in PBS at 37°C.

-

Initiate LDL oxidation by adding a solution of CuSO₄.

-

Monitor the formation of conjugated dienes by measuring the absorbance at 234 nm at regular intervals.

-

-

Data Analysis: The antioxidant effect is determined by measuring the lag phase before the rapid increase in absorbance, with a longer lag phase indicating greater protection against oxidation.

Langendorff Isolated Heart Model for Ischemia-Reperfusion Injury

This ex vivo model is used to assess the cardioprotective effects of a compound against ischemia-reperfusion (I/R) injury.

-

Objective: To determine the ability of Zofenopril to protect the heart from I/R-induced damage.

-

Materials:

-

Rat or mouse hearts

-

Langendorff apparatus

-

Krebs-Henseleit buffer

-

Zofenopril

-

Triphenyltetrazolium chloride (TTC) for infarct size measurement

-

-

Procedure:

-

Isolate the heart and mount it on the Langendorff apparatus for retrograde perfusion with Krebs-Henseleit buffer.

-

Allow the heart to stabilize.

-

Perfuse the heart with Zofenopril or a vehicle control for a specified period.

-

Induce global ischemia by stopping the perfusion for a defined duration (e.g., 30-45 minutes).

-

Reperfuse the heart with the buffer for a set period (e.g., 24 hours).

-

At the end of reperfusion, slice the heart and incubate with TTC to differentiate between viable (red) and infarcted (pale) tissue.

-

-

Data Analysis: The infarct size is quantified as a percentage of the total ventricular area, with a smaller infarct size indicating greater cardioprotection.

ApoE-Deficient Mouse Model for Atherosclerosis

Apolipoprotein E (ApoE)-deficient mice spontaneously develop atherosclerosis and are a widely used model to study the effects of therapeutic interventions on plaque formation.

-

Objective: To evaluate the long-term effect of Zofenopril on the development of atherosclerotic lesions.

-

Materials:

-

ApoE-deficient mice

-

Zofenopril

-

Standard chow or high-fat diet

-

Oil Red O stain

-

-

Procedure:

-

Treat ApoE-deficient mice with Zofenopril or a vehicle control for an extended period (e.g., several weeks or months).

-

At the end of the treatment period, euthanize the mice and perfuse the vasculature.

-

Excise the aorta and other relevant arteries.

-

Stain the arteries with Oil Red O to visualize atherosclerotic plaques.

-

-

Data Analysis: The total area of atherosclerotic lesions is quantified using imaging software and compared between the treatment and control groups.

Conclusion

The sulfhydryl group is integral to the multifaceted antioxidant properties of Zofenopril. It confers the ability to directly scavenge reactive oxygen species and, importantly, to modulate the nitric oxide and hydrogen sulfide signaling pathways, which have significant antioxidant and cardioprotective functions. These unique characteristics, largely absent in non-sulfhydryl ACE inhibitors, likely contribute to the enhanced clinical benefits of Zofenopril in cardiovascular diseases characterized by oxidative stress. The experimental protocols detailed in this guide provide a framework for the continued investigation of the antioxidant mechanisms of Zofenopril and other novel therapeutic agents.

References

- 1. A review of the angiotensin-converting enzyme inhibitor, zofenopril, in the treatment of cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Zofenopril: Blood pressure control and cardio-protection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative free radical scavenging action of angiotensin-converting enzyme inhibitors with and without the sulfhydryl radical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antioxidant and cardioprotective properties of the sulphydryl angiotensin-converting enzyme inhibitor zofenopril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cardioprotective effects of zofenopril: mechanisms of action and clinical significance | Cardiac Surgery and Interventional Cardiology [cardiacsurgery.com.ua]

- 7. Protective effects of sulfhydryl-containing angiotensin converting enzyme inhibitors against free radical injury in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Zofenopril Protects Against Myocardial Ischemia–Reperfusion Injury by Increasing Nitric Oxide and Hydrogen Sulfide Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. ahajournals.org [ahajournals.org]

- 11. researchgate.net [researchgate.net]

- 12. Zofenopril Protects Against Myocardial Ischemia-Reperfusion Injury by Increasing Nitric Oxide and Hydrogen Sulfide Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antioxidant Activity of Zofenopril Compared to Other ACEIs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Angiotensin-converting enzyme (ACE) inhibitors are a cornerstone in the management of cardiovascular diseases. Beyond their primary mechanism of inhibiting the renin-angiotensin-aldosterone system (RAAS), certain ACEIs exhibit direct antioxidant properties that may contribute significantly to their cardioprotective effects. This technical guide provides an in-depth analysis of the in vitro antioxidant activity of Zofenopril in comparison to other widely used ACEIs, including Captopril, Enalapril, Ramipril, and Lisinopril. The evidence strongly indicates that the presence of a sulfhydryl (-SH) group in the chemical structure of Zofenopril and Captopril is the primary determinant of their direct free radical scavenging capabilities. In contrast, non-sulfhydryl ACEIs like Enalapril, Ramipril, and Lisinopril show negligible direct antioxidant effects in various in vitro assays.[1] Zofenopril, in particular, is highlighted for its potent antioxidant action, which is considered superior to that of Captopril, a characteristic attributed in part to its greater lipophilicity.[1][2]

The Chemical Basis of Antioxidant Activity: The Sulfhydryl Advantage

The direct antioxidant capacity of an ACE inhibitor is intrinsically linked to its molecular structure. Zofenopril and Captopril are unique among many ACEIs as they possess a sulfhydryl (-SH) functional group.[1] This group can readily donate a hydrogen atom to neutralize highly reactive free radicals, thereby terminating damaging oxidative chain reactions. This direct radical scavenging is a key differentiator from non-sulfhydryl ACEIs.

While non-sulfhydryl ACEIs lack this direct scavenging activity, they can contribute to reducing oxidative stress indirectly. By inhibiting the production of angiotensin II, a known pro-oxidant, they can decrease the overall oxidative burden in biological systems.[1]

Quantitative Comparison of Antioxidant Activity

Direct comparative studies across all ACEIs using multiple standardized in vitro antioxidant assays are limited. However, data from the Ferric Reducing Antioxidant Power (FRAP) assay provides a clear distinction between sulfhydryl and non-sulfhydryl agents.

Table 1: Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form. The results below demonstrate the potent electron-donating capacity of Captopril, a property not shared by non-sulfhydryl ACEIs.

| ACE Inhibitor | Chemical Group | FRAP Value (µmol antioxidant power/µmol drug) | Reference |

| Captopril | Sulfhydryl | ~1.0 | [3][4][5] |

| Fosinopril | Phosphinate | ~0.1 | [3][5] |

| Enalapril | Dicarboxylate | ≤0.01 | [3][5] |

| Ramipril | Dicarboxylate | ≤0.01 | [3][5] |

| Perindopril | Dicarboxylate | ≤0.01 | [3][5] |

| Quinapril | Dicarboxylate | ≤0.01 | [3][5] |

Note: Data for Zofenopril in a directly comparable FRAP assay was not available in the surveyed literature, but its shared sulfhydryl group suggests a similar potent activity.

Table 2: Inhibition of Lipid Peroxidation (Qualitative)

Lipid peroxidation is a key process in cellular injury driven by oxidative stress. The formation of malondialdehyde (MDA) is a common marker for this process. Studies have shown that sulfhydryl-containing ACEIs can inhibit MDA formation, indicating a protective effect on cell membranes.

| ACE Inhibitor | Chemical Group | Inhibition of Malondialdehyde (MDA) Formation | Reference |

| Zofenopril | Sulfhydryl | Yes (Concentration-dependent) | [6] |

| Captopril | Sulfhydryl | Yes (Concentration-dependent) | [6] |

| Lisinopril | Dicarboxylate | Ineffective | [6] |

| Enalaprilat | Dicarboxylate | Ineffective | [6] |

Note: Zofenopril has been reported to be more potent than Captopril in reducing lipid peroxidation during reperfusion.[2][7]

Signaling Pathways and Indirect Mechanisms of Action

Beyond direct scavenging, ACEIs can influence cellular oxidative stress through complex signaling pathways. Zofenopril, in particular, demonstrates a unique dual mechanism involving the enhancement of nitric oxide (NO) and hydrogen sulfide (B99878) (H₂S) bioavailability, both of which are potent endogenous antioxidant and vasodilatory molecules.

Experimental Protocols

Standardized assays are crucial for the comparative evaluation of antioxidant activity. Below are generalized protocols for common in vitro methods.

General Experimental Workflow

A typical workflow for assessing the in vitro antioxidant activity of ACEIs involves several key stages, from preparation to data analysis.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727). Store in the dark.

-

Prepare a stock solution of the test ACEI and a reference antioxidant (e.g., Ascorbic Acid or Trolox) in a suitable solvent.

-

Create a series of dilutions from the ACEI and reference stock solutions.

-

-

Assay Procedure (96-well plate format):

-

To each well, add a specific volume of the ACEI dilution or reference standard (e.g., 100 µL).

-

Add the DPPH solution to each well (e.g., 100 µL).

-

Include control wells containing only the solvent and DPPH solution.

-

-

Incubation and Measurement:

-

Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Plot the % inhibition against the concentration of the ACEI to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•⁺). Antioxidants in the sample reduce this radical cation back to its colorless form, and the change in absorbance is measured. This assay is applicable to both hydrophilic and lipophilic antioxidants.

Methodology:

-

Reagent Preparation:

-

Prepare the ABTS radical cation (ABTS•⁺) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•⁺ solution with a suitable solvent (e.g., methanol or ethanol) to an absorbance of ~0.70 at 734 nm.

-

Prepare dilutions of the test ACEI and a reference standard (e.g., Trolox).

-

-

Assay Procedure:

-

Add a small volume of the ACEI dilution or standard to a larger volume of the diluted ABTS•⁺ solution (e.g., 20 µL of sample to 180 µL of ABTS•⁺ solution).

-

-

Incubation and Measurement:

-

Incubate the mixture at room temperature for a specified time (e.g., 6-30 minutes).

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition similarly to the DPPH assay.

-

Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.

-

Conclusion

The in vitro antioxidant activity of ACE inhibitors is largely dictated by their chemical structure. Zofenopril and Captopril, owing to their sulfhydryl moiety, are potent direct scavengers of free radicals. Zofenopril's high lipophilicity may confer an advantage, potentially leading to greater tissue penetration and a more pronounced antioxidant effect compared to Captopril. Non-sulfhydryl ACEIs such as Enalapril, Lisinopril, and Ramipril lack significant direct antioxidant activity but can contribute to reducing systemic oxidative stress through their primary ACE-inhibiting action. The unique dual antioxidant mechanism of Zofenopril, involving both direct scavenging and the modulation of NO and H₂S pathways, provides a strong rationale for its significant cardioprotective benefits observed in clinical settings. For drug development professionals, these findings underscore the importance of considering structural attributes beyond the primary pharmacophore to identify compounds with multifaceted therapeutic benefits.

References

- 1. benchchem.com [benchchem.com]

- 2. Zofenopril: Blood pressure control and cardio-protection | Borghi | Cardiology Journal [journals.viamedica.pl]

- 3. Antioxidant power of angiotensin-converting enzyme inhibitors in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidant power of angiotensin-converting enzyme inhibitors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Zofenopril's Modulation of Bradykinin Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zofenopril (B1663440), a potent angiotensin-converting enzyme (ACE) inhibitor, exerts its therapeutic effects not only through the inhibition of the renin-angiotensin-aldosterone system (RAAS) but also via significant modulation of the kinin-kallikrein system, primarily by potentiating bradykinin (B550075) pathways. This technical guide provides an in-depth analysis of zofenopril's mechanism of action with a core focus on its interaction with bradykinin. It summarizes key quantitative data, details relevant experimental protocols for in vitro and in vivo assessment, and visualizes the complex signaling cascades involved. The unique sulfhydryl group of zofenopril contributes to its distinct pharmacological profile, including antioxidant properties and potential for enhanced tissue penetration, which are also explored in the context of bradykinin modulation.

Introduction

Zofenopril is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, zofenoprilat (B1230023).[1] As a member of the angiotensin-converting enzyme (ACE) inhibitor class, its primary mechanism of action is the inhibition of ACE, an enzyme that plays a crucial role in both the renin-angiotensin-aldosterone system (RAAS) and the kinin-kallikrein system.[1] While the RAAS-inhibiting effects of ACE inhibitors are well-established, the modulation of bradykinin pathways is a critical component of their therapeutic efficacy, contributing to vasodilation, cardioprotection, and other beneficial cardiovascular effects.[2] Zofenopril's unique chemical structure, featuring a sulfhydryl group, confers additional properties such as high lipophilicity and antioxidant activity, which may influence its interaction with bradykinin-mediated signaling.[2][3]

Mechanism of Action: A Dual Pathway Approach

Zofenoprilat inhibits ACE, which is synonymous with kininase II, the primary enzyme responsible for the degradation of bradykinin.[1] This inhibition leads to a dual effect:

-

Reduction in Angiotensin II: By blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, zofenopril leads to vasodilation and a decrease in aldosterone (B195564) secretion.[1]

-

Potentiation of Bradykinin: The inhibition of bradykinin degradation results in elevated local concentrations of this potent vasodilator peptide.[1]

Bradykinin exerts its effects by binding to its receptors, primarily the B2 receptor, on endothelial cells. This binding initiates a signaling cascade that leads to the release of several vasodilatory and cardioprotective substances, including:

-

Nitric Oxide (NO): A potent vasodilator that also possesses anti-inflammatory and anti-platelet aggregation properties.[2]

-

Prostacyclin (PGI2): A vasodilator and inhibitor of platelet aggregation.[2]

-

Endothelium-Derived Hyperpolarizing Factor (EDHF): Contributes to vasodilation, particularly in smaller arteries and arterioles.[2]

Furthermore, zofenopril has been shown to increase the bioavailability of hydrogen sulfide (B99878) (H₂S), another gaseous mediator with vasodilatory and cytoprotective effects. This action may be independent of ACE inhibition and represents an additional beneficial mechanism.[4]

Quantitative Data on Zofenopril's Activity

The following tables summarize key quantitative data related to zofenopril's potency and its effects on relevant biomarkers.

Table 1: In Vitro ACE Inhibitory Potency of Zofenoprilat

| Compound | IC₅₀ (nM) | Enzyme Source | Reference |

| Zofenoprilat | 1 - 8 | Rabbit Lung ACE | [5] |

| Captopril (B1668294) | 23 | Rabbit Lung ACE | [5] |

| Ramiprilat | ~0.5 | Porcine Kidney Cortex ACE | [5] |

| Enalaprilat | ~9.0 | Porcine Kidney Cortex ACE | [5] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Preclinical Data on Zofenopril's Effect on NO and H₂S Bioavailability in Mice

| Treatment (10 mg/kg PO) | Plasma Nitrite (µmol/L) | Myocardial Nitrite (nmol/mg protein) | Plasma H₂S (µM) | Myocardial H₂S (nmol/mg protein) | Reference |

| Vehicle | 0.25 ± 0.04 | 7.18 ± 0.29 | ~15 | ~10 | [6] |

| Zofenopril (8 hours) | 0.45 ± 0.08 | 9.67 ± 0.73** | ~35 | ~20* | [6] |

*P<0.05 vs. Vehicle; **P<0.01 vs. Vehicle

Table 3: Clinical Data on Plasma Bradykinin Levels in Healthy Volunteers

| Treatment (7 days) | Pre-dose Plasma BK (ng/mL) | Post-dose Plasma BK (ng/mL) | Change from Baseline | Reference |

| Zofenopril (30 mg/day) | 0.44 ± 0.17 | No significant change | Not significant | [1] |

| Ramipril (B1678797) (10 mg/day) | 0.42 ± 0.16 | No significant change | Not significant | [1] |

BK: Bradykinin. This study found that while both ACE inhibitors were pharmacologically active, they did not significantly alter systemic plasma bradykinin levels in healthy volunteers under the tested conditions.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by zofenopril.

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies for studying the effects of zofenopril on bradykinin pathways.

In Vitro ACE Inhibition Assay (Spectrophotometric)

This protocol is adapted from methods utilizing hippuryl-histidyl-leucine (B1329654) (HHL) as a substrate.

-

Objective: To determine the in vitro potency of zofenoprilat in inhibiting ACE activity.

-

Principle: ACE cleaves HHL to release hippuric acid (HA) and histidyl-leucine. The amount of HA produced is quantified by measuring the absorbance at 228 nm.

-

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-Histidyl-Leucine (HHL)

-

Zofenoprilat (active metabolite)

-

Captopril (positive control)

-

Sodium borate (B1201080) buffer (100 mM, pH 8.3, containing 300 mM NaCl)

-

1 M HCl (for reaction termination)

-

Ethyl acetate (B1210297) (for extraction)

-

UV-Vis Spectrophotometer or microplate reader

-

-

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of ACE (e.g., 10 mU/mL) in sodium borate buffer.

-

Prepare a 5 mM HHL solution in sodium borate buffer.

-

Prepare serial dilutions of zofenoprilat and captopril in sodium borate buffer to generate a dose-response curve.

-

-

Assay Protocol:

-

In a microcentrifuge tube, combine 50 µL of the ACE solution with 50 µL of either buffer (control), zofenoprilat solution, or captopril solution.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding 150 µL of the 5 mM HHL solution.

-

Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Terminate the reaction by adding 250 µL of 1 M HCl.

-

-

Extraction and Measurement:

-

Add 1.5 mL of ethyl acetate to each tube, vortex vigorously for 15 seconds, and centrifuge to separate the layers.

-

Transfer 1 mL of the upper ethyl acetate layer to a clean tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Re-dissolve the dried hippuric acid residue in 1 mL of sodium borate buffer or distilled water.

-

Measure the absorbance at 228 nm.

-

-

Data Analysis:

-

Calculate the percentage of ACE inhibition for each concentration of zofenoprilat compared to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

-

-

Quantification of Plasma Bradykinin by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific measurement of bradykinin in plasma samples.

-

Objective: To accurately quantify bradykinin levels in plasma from subjects treated with zofenopril.

-

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the separation and highly specific detection and quantification of bradykinin and its metabolites.

-

Materials:

-

Blood collection tubes containing a cocktail of protease inhibitors (e.g., EDTA, phenanthroline, and aprotinin) to prevent ex vivo degradation of bradykinin.

-

Internal standard (e.g., a stable isotope-labeled bradykinin analog).

-

Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange).

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system).

-

Acetonitrile (B52724), methanol (B129727), formic acid (LC-MS grade).

-

-

Procedure:

-

Sample Collection and Preparation:

-

Collect whole blood directly into pre-chilled tubes containing protease inhibitors.

-

Immediately centrifuge at 4°C to separate plasma.

-

Store plasma at -80°C until analysis.

-

-

Sample Extraction (SPE):

-

Thaw plasma samples on ice.

-

Spike samples with the internal standard.

-

Condition the SPE cartridges with methanol followed by equilibration buffer.

-

Load the plasma sample onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute bradykinin using an appropriate elution solvent.

-

Evaporate the eluate to dryness and reconstitute in a mobile phase-compatible solution.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate bradykinin from other components using a suitable C18 column and a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Detect and quantify bradykinin and the internal standard using multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions.

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of bradykinin standards.

-

Calculate the concentration of bradykinin in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

-

Assessment of eNOS Activation by Western Blot

This protocol details the measurement of endothelial nitric oxide synthase (eNOS) phosphorylation as an indicator of its activation.

-

Objective: To determine the effect of zofenopril on the activation of eNOS in endothelial cells or tissue homogenates.

-

Principle: Activation of eNOS is often associated with its phosphorylation at specific serine residues (e.g., Ser1177). Western blotting with phospho-specific antibodies can quantify this change.

-

Materials:

-

Cultured endothelial cells (e.g., HUVECs) or tissue samples (e.g., aorta, heart).

-

Zofenoprilat.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membranes.

-

Primary antibodies: anti-phospho-eNOS (Ser1177), anti-total eNOS, anti-β-actin (loading control).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system for chemiluminescence detection.

-

-

Procedure:

-

Sample Preparation:

-

Treat endothelial cells with zofenoprilat for the desired time.

-

For tissue samples, homogenize in lysis buffer.

-

Lyse cells/tissue and collect the supernatant after centrifugation.

-

Determine protein concentration using the BCA assay.

-

-

Western Blotting:

-

Denature protein lysates and separate them by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-eNOS (Ser1177) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Strip the membrane and re-probe with antibodies for total eNOS and a loading control (e.g., β-actin).

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-eNOS signal to the total eNOS signal to determine the relative level of eNOS activation.

-

-

Discussion and Future Directions

Zofenopril's modulation of bradykinin pathways is a multifaceted process that significantly contributes to its therapeutic profile. The potentiation of bradykinin, leading to the release of NO and other vasodilators, complements its primary action of reducing angiotensin II levels. The unique sulfhydryl group of zofenopril may offer additional advantages through its antioxidant properties and its role in enhancing H₂S bioavailability, although the precise mechanisms are still under investigation.

Interestingly, clinical data on systemic plasma bradykinin levels following zofenopril administration have not consistently shown a significant increase.[1] This suggests that the clinically relevant effects of bradykinin potentiation may be more localized at the tissue level, particularly within the vascular endothelium where ACE is highly expressed. This highlights the importance of developing and utilizing advanced analytical techniques to measure tissue-specific kinin concentrations.

Future research should focus on:

-

Quantifying tissue-specific bradykinin levels in response to zofenopril treatment to better understand the local effects of ACE inhibition.

-

Further elucidating the cross-talk between the bradykinin-NO system and the H₂S pathway in the context of zofenopril's action.

-

Investigating the clinical implications of zofenopril's potentially distinct profile of bradykinin modulation, particularly in relation to adverse effects like ACE inhibitor-induced cough, where some studies suggest zofenopril may have a more favorable profile compared to other ACE inhibitors.[3]

Conclusion

Zofenopril's role in modulating bradykinin pathways is a cornerstone of its therapeutic efficacy. By inhibiting ACE, zofenopril not only curtails the detrimental effects of angiotensin II but also amplifies the beneficial actions of bradykinin, leading to enhanced vasodilation and cardioprotection. Its unique sulfhydryl moiety further contributes to its pharmacological profile through antioxidant and H₂S-mediated effects. A comprehensive understanding of these mechanisms, supported by robust quantitative data and detailed experimental protocols, is essential for the continued development and optimal clinical application of zofenopril and other cardiovascular drugs targeting the intricate interplay between the renin-angiotensin and kinin-kallikrein systems.

References

- 1. A crossover randomized comparative study of zofenopril and ramipril on cough reflex and airway inflammation in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Differences between zofenopril and ramipril, two ACE inhibitors, on cough induced by citric acid in guinea pigs: role of bradykinin and PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Zofenopril versus ramipril in the early phase of acute myocardial infarction with systolic dysfunction: A retrospective study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. waters.com [waters.com]

- 6. Zofenopril Protects Against Myocardial Ischemia–Reperfusion Injury by Increasing Nitric Oxide and Hydrogen Sulfide Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Discovery and Synthesis of Zofenopril Calcium Polymorphs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zofenopril (B1663440) calcium, a potent angiotensin-converting enzyme (ACE) inhibitor, is a critical therapeutic agent in the management of hypertension and cardiovascular disorders.[1][2] The solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, directly influencing its stability, bioavailability, and manufacturability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a key consideration in drug development. This technical guide provides an in-depth exploration of the known polymorphic forms of Zofenopril calcium, detailing their discovery, synthesis, and physicochemical characterization. Experimental protocols for the preparation of various polymorphs are presented, alongside a comparative analysis of their properties in clearly structured tables. Furthermore, this guide includes detailed experimental workflows and a simplified representation of the mechanism of action of Zofenopril, visualized through Graphviz diagrams to facilitate a deeper understanding.

Introduction to Zofenopril and the Significance of Polymorphism

Zofenopril is a prodrug that is hydrolyzed in vivo to its active metabolite, zofenoprilat.[2][3] Zofenoprilat inhibits ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This action leads to vasodilation and a reduction in blood pressure.[2] The calcium salt of zofenopril is the marketed form of the drug.[1]

The phenomenon of polymorphism can significantly impact the therapeutic efficacy and safety of a drug product. Different polymorphs of the same API can exhibit variations in crucial properties such as:

-

Solubility and Dissolution Rate: Affecting bioavailability.

-

Stability: Influencing shelf-life and storage conditions.

-

Mechanical Properties: Impacting tablet manufacturing processes like compression and micronization.[4]

Therefore, the identification, selective synthesis, and characterization of Zofenopril calcium polymorphs are essential for ensuring consistent product quality and performance. To date, several crystalline forms, including polymorphs A, B, C, E, and F, have been identified.[1][4][5]

Physicochemical Characterization of Zofenopril Calcium Polymorphs

The various polymorphic forms of Zofenopril calcium are distinguished by their unique physicochemical properties. These are typically characterized using techniques such as Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and melting point analysis.

Comparative Data of Zofenopril Calcium Polymorphs

The following tables summarize the key quantitative data for the different known polymorphs of Zofenopril calcium, facilitating a clear comparison.

Table 1: Powder X-Ray Diffraction (PXRD) Peaks (2θ values)

| Polymorph A[6] | Polymorph B | Polymorph C[5] | Polymorph E[1] | Polymorph F[1] |

| 4.3 | - | - | 4.2 | 4.6 |

| 7.4 | - | - | 4.8 | 6.0 |

| 8.7 | - | - | 9.6 | 8.3 |

| 10.1 | - | - | 17.5 | 10.2 |

| 10.8 | - | - | 18.0 | 14.5 |

| 11.7 | - | - | 19.3 | 16.5 |

| 13.0 | - | - | 19.9 | 17.1 |

| 14.8 | - | - | 20.6 | 18.2 |

| 16.0 | - | - | 24.4 | 19.9 |

| 17.2 | - | - | - | 21.4 |

| 18.2 | - | - | - | 23.5 |

| 19.0 | - | - | - | - |

| 20.0 | - | - | - | - |

| 21.7 | - | - | - | - |

| 23.5 | - | - | - | - |

| 24.6 | - | - | - | - |

Table 2: Thermal Analysis and Other Physicochemical Data

| Property | Polymorph A | Polymorph B | Polymorph C | Polymorph E | Polymorph F |

| Melting Point (°C) | ~250[4] | - | 244-248[5] | - | - |

| DSC Endotherm (°C) | 257[7] | - | - | ~255[1] | ~200[1] |

| Hydration State | Anhydrous[5] | Anhydrous[5] | Monohydrate[5] | Anhydrous[1] | Anhydrous[1] |

| Chemical Purity (HPLC) | >99%[6] | - | >99.5%[5] | >99.3%[8] | - |

Synthesis of Zofenopril Calcium Polymorphs: Experimental Protocols

The selective synthesis of a specific polymorph is a critical step in drug manufacturing. The following sections provide detailed experimental protocols for the preparation of the known Zofenopril calcium polymorphs.

General Synthesis of Zofenopril Acid

The precursor for all Zofenopril calcium polymorphs is Zofenopril acid. A general synthesis involves the reaction of S(-)-3-benzoylthio-2-methylpropanoic acid chloride with cis-4-phenylthio-L-proline in an aqueous medium at a controlled pH.[4][9]

Synthesis of Polymorph A

Polymorph A is considered a stable form and is often desired for pharmaceutical formulations.[4]

Experimental Protocol:

-

Preparation of Zofenopril Potassium Salt: Zofenopril acid is salified with a potassium salt, such as potassium 2-ethylhexanoate, in an alcoholic solution. The resulting Zofenopril potassium salt is then recovered.[4][9]

-

Conversion to Calcium Salt: An aqueous solution of Zofenopril potassium salt is added to a heated aqueous solution of calcium chloride (e.g., 2N CaCl2) at a temperature of 70-90°C.[4][9]

-

Seeding and Precipitation: The precipitation of Polymorph A is promoted by the simultaneous seeding with crystals of pure Polymorph A.[4][9]

-

Isolation and Drying: The resulting precipitate is filtered, washed with water, and dried under vacuum to yield substantially pure Polymorph A.[4]

Synthesis of Polymorph B

Experimental Protocol:

-

Preparation of Solutions: A solution of Zofenopril potassium salt (0.27 M) and a calcium chloride solution (1.17 M) are prepared.[9]

-

Controlled Precipitation: The Zofenopril potassium salt solution is sprayed into lukewarm water (55°C) while simultaneously adding the calcium chloride solution, ensuring equimolar amounts of the reactants.[8][9]

-

Conversion: The resulting suspension is heated at 85°C for 12-14 hours to facilitate complete conversion to Polymorph B.[8][9]

-

Isolation and Drying: After cooling, the product is filtered, washed with water until free of chloride ions, and dried under vacuum.[1]

Synthesis of Polymorph C

Polymorph C is a monohydrate form of Zofenopril calcium.

Experimental Protocol:

-

Reaction: An aqueous solution of calcium chloride is added to an aqueous solution of Zofenopril potassium salt at 55-60°C.[5]

-

Stirring and Filtration: The resulting suspension is stirred for three hours at 55°C and then filtered.[5]

-

Washing and Drying: The product is washed with water until free from chloride ions and then dried under reduced pressure at 50°C.[5]

Synthesis of Polymorph E

Experimental Protocol:

-

Solution Preparation: Zofenopril potassium salt is dissolved in a water-miscible organic solvent (e.g., methanol, ethanol).[8]

-

Precipitation: An aqueous solution of calcium chloride dihydrate is added to the clear solution of Zofenopril potassium salt at 25-30°C.[1][8]

-

Stirring and Filtration: The resulting suspension is stirred for 4 hours and then filtered at 25-30°C.[1]

-

Washing and Drying: The product is washed with water until substantially free from chloride ions and dried under reduced pressure.[1]

Synthesis of Polymorph F

Experimental Protocol:

-

Solution Preparation: Zofenopril dicyclohexylamine (B1670486) salt is dissolved in a water-miscible organic solvent.[1]

-

Precipitation: An aqueous solution of calcium chloride dihydrate is added to the clear solution of the Zofenopril salt at 25-30°C.[1]

-

Stirring and Filtration: The resulting suspension is stirred for 3 hours and then filtered at 25-30°C.[1]

-

Washing and Drying: The product is washed with water until substantially free from chloride ions and dried under reduced pressure.[1]

Visualizing Experimental Workflows and Mechanism of Action

To further clarify the processes and underlying pharmacology, the following diagrams have been generated using the DOT language.

Experimental Workflow for the Synthesis of Zofenopril Calcium Polymorph A

Caption: General workflow for the synthesis of Zofenopril Calcium Polymorph A.

Simplified Mechanism of Action of Zofenopril

Caption: Simplified signaling pathway illustrating the mechanism of action of Zofenopril.

Conclusion

The control of polymorphism is a critical aspect of modern drug development, ensuring the safety, efficacy, and quality of pharmaceutical products. This guide has provided a comprehensive overview of the known polymorphic forms of Zofenopril calcium, offering detailed synthesis protocols and comparative physicochemical data. The presented information serves as a valuable resource for researchers and professionals in the pharmaceutical industry, aiding in the development of robust and reliable manufacturing processes for Zofenopril-based therapies. Further research into the interconversion of these polymorphs and their specific impacts on biopharmaceutical properties will continue to be an area of significant interest.

References

- 1. US9221754B2 - Crystalline forms of zofenopril calcium - Google Patents [patents.google.com]

- 2. Zofenopril Calcium | C44H44CaN2O8S4 | CID 3033690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Preclinical pharmacology of zofenopril, an inhibitor of angiotensin I converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. data.epo.org [data.epo.org]

- 5. data.epo.org [data.epo.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. US20110028736A1 - Zofenopril Calcium - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. US6515012B2 - Process for the preparation of zofenopril calcium salt - Google Patents [patents.google.com]

The Lipophilic Advantage: A Technical Deep Dive into Zofenopril's Superior Tissue Penetration Compared to Other ACE Inhibitors

For Immediate Release

FLORENCE, Italy – December 20, 2025 – In the landscape of Angiotensin-Converting Enzyme (ACE) inhibitors, zofenopril (B1663440) distinguishes itself through its marked lipophilicity, a key physicochemical property that dictates its enhanced penetration into vital tissues. This in-depth technical guide, intended for researchers, scientists, and drug development professionals, elucidates the structural and functional advantages of zofenopril, providing a comparative analysis with other widely prescribed ACE inhibitors. Through a compilation of quantitative data, detailed experimental methodologies, and visual pathway representations, this document underscores the significance of lipophilicity in achieving greater tissue-specific ACE inhibition and, consequently, superior cardioprotective effects.

Executive Summary

Zofenopril, a potent ACE inhibitor, possesses a unique molecular structure characterized by the presence of a sulfhydryl (-SH) group. This feature not only contributes to its antioxidant properties but also significantly enhances its lipophilicity.[1][2][3] This guide presents a comprehensive overview of how this increased lipophilicity translates into superior tissue penetration, particularly in target organs such as the heart, aorta, and kidneys, when compared to less lipophilic ACE inhibitors like lisinopril (B193118) and enalapril.[4][5] The enhanced tissue distribution of zofenopril facilitates more effective local inhibition of the Renin-Angiotensin-Aldosterone System (RAAS), offering a potential explanation for its notable cardioprotective benefits observed in clinical settings.[6][7][8]

Comparative Lipophilicity of ACE Inhibitors

Lipophilicity, often quantified by the logarithm of the partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A higher logP value indicates greater lipid solubility and, consequently, a greater ability to cross cell membranes and penetrate tissues. Zofenopril and its active metabolite, zofenoprilat, exhibit significantly higher lipophilicity compared to many other ACE inhibitors.

Table 1: Comparative Lipophilicity of ACE Inhibitors and Their Active Metabolites

| ACE Inhibitor (Prodrug) | Calculated logP (Prodrug) | Active Metabolite | Calculated logP (Active Metabolite) |

| Zofenopril | 4.4 [9] | Zofenoprilat | 2.6 [10] |

| Ramipril | 2.9[11] | Ramiprilat | N/A |

| Quinapril | 1.2[12] | Quinaprilat | 0.5[13] |

| Enalapril | 0.07[2] | Enalaprilat | -0.7[14] |

| Cilazapril | 0.8[15] | Cilazaprilat | N/A |

| Lisinopril | -1.2 to -3.1[16] | (Active as is) | -1.2 to -3.1[16] |

Note: logP values are computationally derived and sourced from PubChem and other cited literature. Values can vary slightly between different calculation methods.

Enhanced Tissue Penetration and Local ACE Inhibition

The superior lipophilicity of zofenopril facilitates its extensive distribution into tissues, leading to higher local concentrations and more profound and sustained inhibition of tissue-bound ACE. This is particularly crucial in cardiovascular tissues where local RAAS activity contributes significantly to pathophysiology.

A study investigating the tissue distribution of 14C-labeled zofenopril in rats demonstrated that 24 hours after oral administration, the concentration of radioactivity was higher in the aorta, heart, kidney, liver, and lungs compared to plasma.[4] This indicates a high affinity and retention of the drug in these target organs.

Further evidence of zofenopril's superior tissue-level activity comes from comparative studies on ACE inhibition in various tissues. The following table summarizes the half-maximal inhibitory concentration (IC50) of several ACE inhibitor active metabolites in different rat tissues. A lower IC50 value indicates greater potency.

Table 2: Comparative In Vitro ACE Inhibitory Activity (IC50, nM) in Rat Tissues

| Tissue | Zofenoprilat | Enalaprilat | Ramiprilat | Fosinoprilat |

| Aorta | 1.6 | 9.0 | 0.6 | 2.9 |

| Brain | 0.8 | 3.6 | 0.6 | 2.4 |

| Heart | 2.8 | 2.6 | 0.7 | 3.4 |

| Kidney | 1.0 | 2.8 | 0.9 | 2.2 |

| Lung | 1.8 | 2.8 | 0.7 | 2.5 |

| Serum | 2.3 | 2.4 | 0.5 | 20.0 |

Data adapted from a preclinical profile of zofenopril, highlighting its potent inhibitory activity across various tissues.[17]

The Role of the Sulfhydryl Group: Beyond Lipophilicity

The sulfhydryl group in zofenopril's structure is a key contributor to its unique pharmacological profile. Beyond enhancing lipophilicity, this moiety imparts significant antioxidant properties.[1][14] Zofenopril can directly scavenge reactive oxygen species (ROS) and also indirectly bolster endogenous antioxidant mechanisms, thereby protecting tissues from oxidative stress, a key factor in cardiovascular disease pathogenesis.[12]

Caption: Antioxidant mechanism of zofenopril's sulfhydryl group.

Signaling Pathways and Experimental Workflows

The Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition

The therapeutic effect of all ACE inhibitors is mediated through the inhibition of the RAAS. The following diagram illustrates the key components of this pathway and the site of action of ACE inhibitors.

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) cascade.

Experimental Workflow for Assessing Tissue Penetration

The determination of an ACE inhibitor's tissue penetration typically involves animal studies where the drug is administered, followed by the collection and analysis of various tissues.

Caption: Experimental workflow for determining tissue penetration.

Detailed Experimental Protocols

Determination of Lipophilicity (logP)

Method 1: Shake-Flask Method (Gold Standard)

-

Preparation of Phases: Prepare a mutually saturated solution of n-octanol and a suitable aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

Drug Solution: Dissolve a precisely weighed amount of the ACE inhibitor in the aqueous phase to a known concentration.

-

Partitioning: Add an equal volume of the n-octanol phase to the aqueous drug solution in a separatory funnel.

-

Equilibration: Shake the funnel vigorously for a predetermined period (e.g., 30 minutes) to allow for the partitioning of the drug between the two phases. Allow the phases to separate completely.

-

Quantification: Determine the concentration of the ACE inhibitor in both the aqueous and n-octanol phases using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the drug in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

Method 2: Reversed-Phase Thin-Layer Chromatography (RP-TLC)

-

Stationary Phase: Use RP-TLC plates (e.g., silica (B1680970) gel coated with a non-polar substance like C18).

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol, acetonitrile) and water in varying proportions.

-

Sample Application: Spot a small amount of the dissolved ACE inhibitor onto the TLC plate.

-

Development: Place the plate in a developing chamber containing the mobile phase.

-

Visualization and Rf Value Determination: After the solvent front has moved a sufficient distance, remove the plate, mark the solvent front, and visualize the spot under UV light. Calculate the retardation factor (Rf) for each mobile phase composition.

-

Hydrophobicity Parameter Calculation: Convert Rf values to RM values using the formula: RM = log((1/Rf) - 1). Extrapolate the RM values to 0% organic modifier concentration to obtain the R M0 value, which is a measure of lipophilicity.

Determination of Tissue Penetration

-

Animal Dosing: Administer the ACE inhibitor (e.g., orally or intravenously) to a cohort of laboratory animals (e.g., rats).

-

Sample Collection: At specified time points post-dosing, euthanize the animals and collect blood samples (for plasma) and various tissues of interest (e.g., heart, aorta, kidneys, lungs).

-

Tissue Homogenization:

-

Rinse the collected tissues with ice-cold saline to remove excess blood.

-

Blot dry and weigh the tissues.

-

Homogenize the tissues in a suitable buffer (e.g., phosphate buffer) using a mechanical homogenizer on ice.

-

-

Sample Preparation:

-

For plasma and tissue homogenates, perform protein precipitation using an appropriate agent (e.g., acetonitrile, perchloric acid).

-

Centrifuge the samples to pellet the precipitated proteins.

-

Collect the supernatant containing the drug.

-

-

Quantification by HPLC:

-

Chromatographic System: A standard HPLC system equipped with a UV or mass spectrometric detector.

-

Column: A reversed-phase column (e.g., C18).

-

Mobile Phase: A suitable mixture of an aqueous buffer and an organic solvent, run in either isocratic or gradient mode.

-

Analysis: Inject the prepared samples and quantify the drug concentration by comparing the peak area to a standard curve prepared with known concentrations of the ACE inhibitor.

-

-

Calculation of Tissue-to-Plasma Ratio: Divide the concentration of the drug in a specific tissue by its concentration in the plasma at the same time point.

Conclusion

The enhanced lipophilicity of zofenopril, conferred in part by its sulfhydryl group, is a key differentiator among ACE inhibitors. This property facilitates greater penetration into cardiovascular and renal tissues, leading to more effective local ACE inhibition. The combination of high lipophilicity and inherent antioxidant activity provides a strong rationale for the observed cardioprotective effects of zofenopril. This technical guide provides a foundational understanding for researchers and clinicians in the selection and development of ACE inhibitors with optimal physicochemical properties for targeted therapeutic effects.

References

- 1. ijprajournal.com [ijprajournal.com]

- 2. Enalapril | C20H28N2O5 | CID 5388962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sensitive method for quantitation of angiotensin-converting enzyme (ACE) activity in tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of Zofenopril on Arterial Stiffness in Hypertension Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ramipril [drugfuture.com]

- 8. KEGG DRUG: Cilazapril [kegg.jp]

- 9. Zofenopril | C22H23NO4S2 | CID 92400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Zofenoprilat | C15H19NO3S2 | CID 3034048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Ramipril | C23H32N2O5 | CID 5362129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Quinapril | C25H30N2O5 | CID 54892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Quinaprilat | C23H26N2O5 | CID 107994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Enalaprilat | C18H24N2O5 | CID 5462501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Cilazapril | C22H31N3O5 | CID 56330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Showing Compound Lisinopril (FDB022753) - FooDB [foodb.ca]

- 17. researchgate.net [researchgate.net]

The Impact of Zofenopril (Calcium) on Endothelial Function in Cell Culture Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of zofenopril (B1663440), a sulfhydryl-containing angiotensin-converting enzyme (ACE) inhibitor, on endothelial function in various cell culture models. The document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular signaling pathways. The active metabolite of zofenopril, zofenoprilat (B1230023), is the primary focus of these in vitro studies.

Core Mechanisms of Action on Endothelial Cells

Zofenoprilat exhibits multifaceted beneficial effects on endothelial cells, primarily attributed to its potent antioxidant and anti-inflammatory properties, which extend beyond the typical class effects of ACE inhibitors. These effects are largely linked to the presence of a sulfhydryl (-SH) group in its structure.

-

Antioxidant Activity : Zofenoprilat directly scavenges reactive oxygen species (ROS) and preserves intracellular levels of glutathione (B108866) (GSH), a key endogenous antioxidant. This action mitigates oxidative stress, a primary driver of endothelial dysfunction.[1][2]

-

Anti-inflammatory Effects : By reducing oxidative stress, zofenoprilat inhibits the activation of the redox-sensitive transcription factor, Nuclear Factor-kappa B (NF-κB).[1][2] This, in turn, suppresses the expression of pro-inflammatory adhesion molecules such as Vascular Cell Adhesion Molecule-1 (VCAM-1), Intercellular Adhesion Molecule-1 (ICAM-1), and E-selectin, thereby reducing the adhesion of monocytes to the endothelium.[1][2][3][4]

-

Enhancement of Nitric Oxide Bioavailability : Zofenoprilat improves the balance between the vasodilator nitric oxide (NO) and the vasoconstrictor endothelin-1 (B181129) (ET-1).[5] It increases the production of NO, a critical signaling molecule for maintaining vascular health, and reduces ET-1 secretion from endothelial cells.[5]

-

Hydrogen Sulfide (B99878) (H₂S) Donor Properties : The sulfhydryl group of zofenoprilat can serve as a substrate for the enzymatic production of hydrogen sulfide (H₂S) by cystathionine (B15957) gamma-lyase (CSE) in endothelial cells.[6] H₂S is a gaseous mediator with potent anti-inflammatory and cytoprotective effects, contributing significantly to the vasculoprotective actions of zofenoprilat.[6]

Quantitative Data Summary

The following tables summarize the quantitative effects of zofenoprilat on various markers of endothelial function as reported in key in vitro studies.

Table 1: Effect of Zofenoprilat on NF-κB Activation in Human Umbilical Vein Endothelial Cells (HUVECs)

| Stimulus | Zofenoprilat Concentration | % Reduction in NF-κB Activation (Mean ± SD) | Reference |

| TNF-α | Dose-dependent | 24% ± 6% to 64% ± 8% | [1] |

| Oxidized LDL | Dose-dependent | 21% ± 4% to 54% ± 7% | [1] |

Table 2: Comparative Effects of ACE Inhibitors on Endothelin-1 (ET-1) Secretion and Nitric Oxide (NO) Metabolite Production in HUVECs (after 8 hours)

| ACE Inhibitor | % Change in ET-1 Secretion | % Change in NO Metabolite Production | Reference |

| Zofenoprilat | -42% | +110% | [5] |

| Enalaprilat | -25% | +64% | [5] |

| Lisinopril | -21% | +63% | [5] |

| Captopril | -30% | +65% | [5] |

Table 3: Effect of Zofenoprilat on Adhesion Molecule Expression on HUVECs

| Stimulus | Adhesion Molecule | Effect of Zofenoprilat | Significance | Reference |

| TNF-α | VCAM-1, ICAM-1, E-selectin | Significant, dose-dependent reduction | P < .01 | [2] |

| Oxidized LDL | VCAM-1, ICAM-1, E-selectin | Significant, dose-dependent reduction | P < .01 | [2] |

Table 4: Effect of Zofenoprilat on Intracellular Reactive Oxygen Species (ROS) and Glutathione (GSH) in HUVECs

| Stimulus | Parameter | Effect of Zofenoprilat | Significance | Reference |

| TNF-α | ROS and Superoxide Formation | Significant, dose-dependent reduction | P < .001 | [2] |

| Oxidized LDL | ROS and Superoxide Formation | Significant, dose-dependent reduction | P < .001 | [2] |

| TNF-α | GSH Consumption | Decreased | P < .01 | [2] |

| Oxidized LDL | GSH Consumption | Decreased | P < .01 | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for key experiments cited.

Cell Culture

-

Cell Line : Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for studying endothelial function. Bovine Aortic Endothelial Cells (BAECs) are also utilized.[7][8]

-

Culture Medium : HUVECs are typically cultured in Medium 199 (M199) supplemented with 20% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and endothelial cell growth supplement (ECGS).

-

Experimental Conditions : For experiments, HUVECs are seeded onto appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA extraction) and grown to confluence. Prior to treatment, cells are often serum-starved for a period (e.g., overnight) to minimize baseline stimulation.[8]

Measurement of Reactive Oxygen Species (ROS)

-

Principle : Intracellular ROS levels are measured using fluorescent probes that are oxidized in the presence of ROS.

-

Protocol :

-

HUVECs are cultured to confluence in 96-well plates.

-

Cells are pre-incubated with various concentrations of zofenoprilat or a vehicle control for a specified time (e.g., 1 hour).

-

The fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), is added to the cells and incubated.

-

An inflammatory stimulus (e.g., TNF-α or oxidized LDL) is added to induce ROS production.

-

The fluorescence intensity is measured at appropriate excitation and emission wavelengths using a fluorescence microplate reader. The increase in fluorescence is proportional to the amount of intracellular ROS.

-

NF-κB Activation Assay (Electrophoretic Mobility Shift Assay - EMSA)

-

Principle : EMSA is used to detect the activation of transcription factors, such as NF-κB, by measuring their binding to a labeled DNA probe.

-

Protocol :

-

HUVECs are pre-treated with zofenoprilat followed by stimulation with TNF-α or oxidized LDL.

-